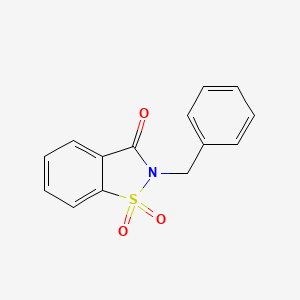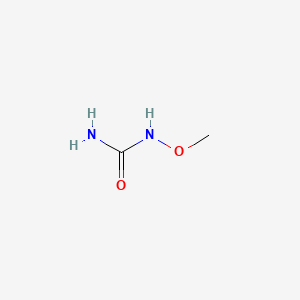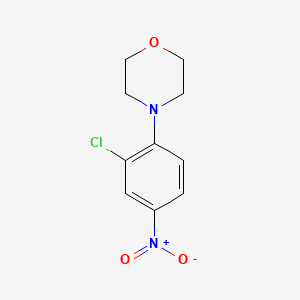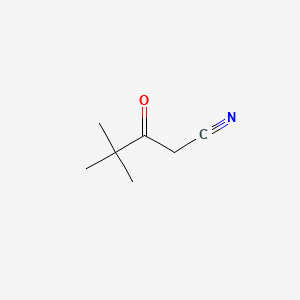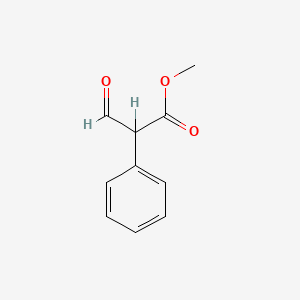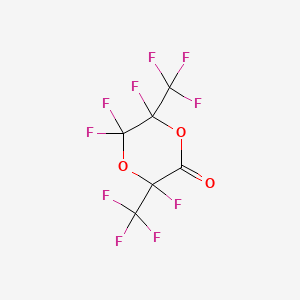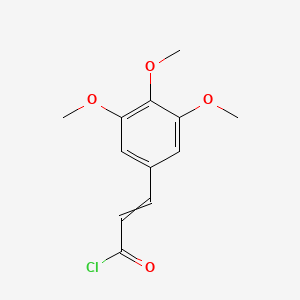
2-(Trifluorométhyl)benzène-1,4-diamine
Vue d'ensemble
Description
2-(Trifluoromethyl)-1,4-phenylenediamine (2,5-Diaminobenzotrifluoride, 2-(trifluoromethyl)benzene-1,4-diamine) can be prepared from 5-acetamido-2-aminobenzotrifluoride.
Applications De Recherche Scientifique
Synthèse des polybenzimidazoles
Le 2-(Trifluorométhyl)benzène-1,4-diamine peut être utilisé dans la synthèse des polybenzimidazoles . Une nouvelle tétraamine, 4,4’-oxy-bis[4-(trifluorométhyl)-1,2-benzènediamine], a été synthétisée à partir du 1-chloro-4-nitro-2-(trifluorométhyl)benzène. Cette tétraamine a ensuite été utilisée pour préparer un polybenzimidazole, CF3-PBI-OO, en utilisant le réactif d’Eaton comme solvant .
Cellules à combustible à membrane échangeuse de protons à haute température
Le polybenzimidazole synthétisé, CF3-PBI-OO, présente des applications potentielles dans les cellules à combustible à membrane échangeuse de protons à haute température . La membrane a montré une conductivité protonique élevée de 115 mS/cm à 160 ℃ et a démontré une densité de puissance de pointe de 691 mW/cm² à 160 ℃ .
Électronique organique
En raison de la présence à la fois de groupes amine et trifluorométhyl, le this compound présente des propriétés électroniques intéressantes. Ceci en fait un candidat potentiel pour des applications dans les diodes électroluminescentes organiques (OLED) et les transistors à effet de champ organiques (OFET).
Conception et synthèse d'émetteurs
Le 1,4-bis(trifluorométhyl)benzène, qui peut être dérivé du this compound, a été utilisé comme un nouvel accepteur pour la conception et la synthèse d'émetteurs . Ces émetteurs présentent une fluorescence retardée activée thermiquement et une électroluminescence efficaces .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . It is also harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, leading to changes in protein function and stability .
Cellular Effects
The effects of 2-(Trifluoromethyl)benzene-1,4-diamine on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)benzene-1,4-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound may act as an enzyme inhibitor or activator, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)benzene-1,4-diamine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or air may lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)benzene-1,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
2-(Trifluoromethyl)benzene-1,4-diamine is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)benzene-1,4-diamine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)benzene-1,4-diamine is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be found in the endoplasmic reticulum, affecting protein folding and secretion .
Propriétés
IUPAC Name |
2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOGBKIFPCFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189918 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-13-6 | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

